3-(2,3-Dihydroxypropyl)deoxyuridine
Description
Structure
3D Structure
Properties
CAS No. |
126863-75-0 |
|---|---|
Molecular Formula |
C12H18N2O7 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O7/c15-5-7(17)4-14-10(19)1-2-13(12(14)20)11-3-8(18)9(6-16)21-11/h1-2,7-9,11,15-18H,3-6H2/t7?,8-,9+,11+/m0/s1 |
InChI Key |
DWZKAGKLTBJHSX-XZPXGOKESA-N |
SMILES |
C1C(C(OC1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O |
Synonyms |
3-(2,3-dihydroxypropyl)deoxyuridine 3-DHP-dUrd |
Origin of Product |
United States |
Synthetic Strategies and Precursor Chemistry of 3 2,3 Dihydroxypropyl Deoxyuridine
De novo Synthesis Pathways
The de novo synthesis of 3-(2,3-dihydroxypropyl)deoxyuridine primarily involves the direct alkylation of a deoxyuridine precursor at the N3 position. This approach is favored for its straightforward nature in introducing the dihydroxypropyl side chain.
Reaction with Aliphatic Epoxides
A key strategy for the synthesis of this compound is the reaction of a deoxyuridine nucleoside with an aliphatic epoxide, most notably glycidol (B123203) (2,3-epoxy-1-propanol). This reaction typically proceeds via a nucleophilic attack of the N3 nitrogen of the pyrimidine (B1678525) ring on the terminal carbon of the epoxide ring of glycidol.
The reaction is generally carried out under controlled conditions, often in an aqueous solution at a neutral to slightly alkaline pH (7.0-7.5) and at a physiological temperature of 37°C for an extended period, such as 10 hours. The use of a suitable catalyst and solvent is often employed to facilitate the regioselective alkylation at the N3 position. While specific catalysts are not always detailed in the literature, base-catalyzed conditions are generally favorable for this type of nucleophilic substitution.
It has also been observed that the alkylation of deoxycytidine with glycidol at the N3 position leads to the formation of this compound. This occurs through a subsequent rapid hydrolytic deamination of the initially formed cytosine adduct, which converts it to the corresponding uridine (B1682114) adduct. This deamination is thought to be a common occurrence following the alkylation of the N3 position of cytosine by 3-carbon epoxides.
Precursor Compounds and Reaction Intermediates
The primary precursor for the direct synthesis of this compound is deoxyuridine . Deoxyuridine provides the necessary pyrimidine base and deoxyribose sugar backbone, with the N3 position available for alkylation.
Another key precursor is glycidol , which serves as the source of the 2,3-dihydroxypropyl side chain. As a bifunctional molecule with both an epoxide and a hydroxyl group, its reactivity is central to the synthesis.
In instances where the synthesis starts from deoxycytidine, deoxycytidine is the initial precursor. The reaction with glycidol first yields an unstable intermediate, 3-(2,3-dihydroxypropyl)deoxycytidine . This intermediate then undergoes hydrolytic deamination to form the final product, this compound. Therefore, 3-(2,3-dihydroxypropyl)deoxycytidine can be considered a transient reaction intermediate in this specific pathway.
The general synthetic approach can be summarized as follows:
| Precursor(s) | Reagent | Key Intermediate(s) | Final Product |
| Deoxyuridine | Glycidol | - | This compound |
| Deoxycytidine | Glycidol | 3-(2,3-Dihydroxypropyl)deoxycytidine | This compound |
Approaches for Analogues and Derivatives featuring the 2,3-Dihydroxypropyl Moiety
The synthesis of analogues and derivatives of nucleosides containing the 2,3-dihydroxypropyl moiety has been explored to develop compounds with improved biological activity and pharmacokinetic properties. These synthetic strategies often involve modifications at the pyrimidine base, the sugar moiety, or by introducing the dihydroxypropyl group through different chemical linkages.
A variety of synthetic approaches have been developed to access these analogues, as detailed in the following table:
| Analogue/Derivative Class | Synthetic Strategy | Precursor(s) | Key Reagents/Conditions | Resulting Moiety |
| N-Phosphoramidate Prodrugs | Synthesis of phosphoramidate (B1195095) prodrugs of thymidine (B127349) and 5-fluoro-2'-deoxyuridine. nih.gov | Thymidine, 5-fluoro-2'-deoxyuridine | N-2,3-dihydroxypropyl-N-4-chlorobutyl phosphoramidate chemistry | N-2,3-dihydroxypropyl phosphoramidate |
| C-5 Substituted Uracil (B121893) Derivatives | Alkylation of N-anionic-5-substituted pyrimidine intermediates or cis-dihydroxylation of N-1-allyl pyrimidine derivatives. nih.gov | 5-(2-hydroxyethyl)uracil, allyl bromide | Osmium tetroxide for dihydroxylation | N-1-(2,3-dihydroxypropyl) |
| 2'-O-Substituted Arabinouridine | Synthesis starting from a modified nucleoside, 2'-O-(2,3-dihydroxypropyl)arabinouridine, and its corresponding 3'-phosphoramidite. | Arabinouridine | Alkylation at the 2'-hydroxyl group | 2'-O-(2,3-dihydroxypropyl) |
| Thiouracil-Derived Nucleosides | Regioselective alkylation of 2-thiouracils and 4-thiouracils. nih.govtandfonline.com | 2-thiouracils, 4-thiouracils | 2,3-O-isopropylidene-2,3-dihydroxypropyl chloride | S-(2,3-dihydroxypropyl) |
| Thiadiazole-Based Nucleosides | Nucleophilic substitution reaction with a protected thiadiazole and racemic 3-chloro-1,2-propanediol. nih.gov | 5-tert-butoxycarbonyl-3-(2′,3′-dihydroxypropyl)-1,3,4-thiadiazole-2-thione | Sodium hydride, anhydrous dioxane | N-3-(2',3'-dihydroxypropyl) |
| Ester Prodrugs | Lipase-catalyzed transesterification of racemic 9-(2,3-dihydroxypropyl)adenine. mdpi.com | Racemic 9-(2,3-dihydroxypropyl)adenine | Lipases (e.g., from Pseudomonas fluorescens, Candida antarctica), vinyl esters | Ester at the hydroxyl group of the dihydroxypropyl chain |
These synthetic strategies highlight the versatility of chemical methods to introduce the 2,3-dihydroxypropyl group into a wide range of nucleoside scaffolds, leading to a diverse library of analogues for biological evaluation.
Biochemical Formation and Physiological Fate of 3 2,3 Dihydroxypropyl Deoxyuridine Adducts
Formation in Nucleic Acids through Exogenous Agents
The interaction of foreign chemical substances with genetic material can lead to the formation of adducts, altering the structure and function of DNA.
Studies involving the reaction of epichlorohydrin (B41342) (ECH), an industrial epoxide, with 2'-deoxynucleosides at physiological pH (7.0) and temperature (37°C) have demonstrated the formation of various adducts. nih.gov When ECH reacts with 2'-deoxycytidine (B1670253), a product identified as 3-(3-chloro-2-hydroxypropyl)-2'-deoxyuridine (3-CHP-dUrd) is isolated. nih.govresearchgate.net This adduct is a precursor to 3-(2,3-dihydroxypropyl)deoxyuridine.
The reaction of ECH with other deoxynucleosides also yields distinct adducts. For instance, with 2'-deoxyguanosine, it forms 7-(3-chloro-2-hydroxypropyl) guanine (B1146940) (7-CHP-Gua). nih.gov Reaction with 2'-deoxyadenosine (B1664071) results in 1,N6-(2-hydroxypropano)-2'-deoxyadenosine, and with 2'-deoxythymidine, it produces 3-(3-chloro-2-hydroxypropyl)-2'-deoxythymidine. nih.gov
The formation of 3-CHP-dUrd is believed to occur through a deamination process. nih.gov Initially, ECH alkylates 2'-deoxycytidine to form 3-(3-chloro-2-hydroxypropyl)-2'-deoxycytidine. nih.govresearchgate.net This intermediate is unstable and undergoes deamination, a chemical reaction that removes an amino group, to yield the more stable 3-CHP-dUrd. nih.govresearchgate.net This phenomenon of deamination following alkylation of 2'-deoxycytidine has also been observed with other aliphatic epoxides. nih.gov
Intracellular Stability and Conversion Pathways
Once formed, DNA adducts can persist within the cell for a period, potentially leading to mutations if not repaired. Their stability and subsequent transformations are key factors in determining their ultimate biological consequences.
Under physiological conditions, 3-CHP-dUrd is converted to this compound (3-DHP-dUrd). nih.govresearchgate.net The half-life for this conversion, which represents the time it takes for half of the initial amount of the adduct to be hydrolyzed, has been estimated to be 213 hours. nih.govresearchgate.netresearchgate.netscispace.comoup.com This indicates a relatively slow conversion process, allowing the chlorinated precursor to persist in the cell for a significant duration.
Table 1: Half-life of 3-(3-chloro-2-hydroxypropyl)-2'-deoxyuridine (3-CHP-dUrd) Conversion
| Precursor Adduct | Converted Adduct | Half-life (hours) | Physiological Conditions |
| 3-(3-chloro-2-hydroxypropyl)-2'-deoxyuridine (3-CHP-dUrd) | This compound (3-DHP-dUrd) | 213 | pH 7.4, 37°C |
Enzymatic Interactions and Metabolic Processing of 3 2,3 Dihydroxypropyl Deoxyuridine
Nucleoside Kinase Substrate Specificity
The initial and rate-limiting step in the activation of many nucleoside analogues is their phosphorylation to the monophosphate form, a reaction catalyzed by nucleoside kinases. The substrate specificity of these enzymes is a key determinant of the selective action of such analogues.
Phosphorylation by Human Thymidine (B127349) Kinases (hTK1)
Human thymidine kinase 1 (hTK1) is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the phosphorylation of thymidine to thymidine monophosphate (TMP). Its activity is tightly regulated and primarily restricted to the S-phase of the cell cycle, making it a target for anticancer and antiviral therapies. korea.ac.kr
Conversely, a study on 5-(2-hydroxyethyl)-N-1-(2,3-dihydroxypropyl)pyrimidin-2,4-dione, an acyclic analogue with a dihydroxypropyl group at the N-1 position, showed no significant phosphorylation by human thymidine kinase. mdpi.com This highlights the stringent structural requirements of the enzyme and suggests that the position of the substitution is critical. Given that 3-(2,3-Dihydroxypropyl)deoxyuridine has its modification at the N3 position, it is plausible that it could be a substrate for hTK1, unlike its N1-substituted counterpart.
Comparative Analysis of Phosphorylation Efficiency with Natural Nucleosides and Analogues
The efficiency of phosphorylation of a nucleoside analogue by hTK1 is a critical factor in its potential as a therapeutic agent. This is often compared to the phosphorylation of the natural substrate, thymidine.
For the 3-(carboranylalkyl)thymidine derivatives, the degree of phosphorylation by hTK1 was found to be relatively high, particularly for those with shorter alkyl spacers connecting the bulky carborane cage to the thymidine scaffold. nih.govacs.org This indicates that certain N3-substituted analogues can be efficient substrates for hTK1.
In contrast, many other modifications to the pyrimidine ring or the sugar moiety can drastically reduce or eliminate phosphorylation by hTK1. For example, many 5-substituted deoxyuridine analogues are poor substrates for human TK1, although they can be efficiently phosphorylated by viral thymidine kinases. asm.org This differential substrate specificity is the basis for the selective action of many antiviral drugs.
Without direct kinetic data for this compound, a precise comparison is not possible. However, based on the findings for N3-carboranylalkylthymidines, it is conceivable that this compound could be phosphorylated by hTK1, though likely at a different efficiency compared to thymidine. The hydrophilic nature of the 2,3-dihydroxypropyl group may present different interactions within the active site compared to the lipophilic carborane moiety.
Table 1: Phosphorylation of Selected Nucleoside Analogues by Human Thymidine Kinase 1 (hTK1)
| Compound | Substitution Position | Phosphorylation by hTK1 | Reference |
| 3-(Carboranylalkyl)thymidines | N3 | Yes (relatively high) | nih.govacs.org |
| 5-Substituted Deoxyuridines | C5 | Generally poor | asm.org |
| 5-(2-hydroxyethyl)-N-1-(2,3-dihydroxypropyl)pyrimidin-2,4-dione | N1 | No significant phosphorylation | mdpi.com |
This table provides a qualitative summary based on available literature for structurally related compounds.
Molecular Features and Determinants of Kinase Activity
The substrate specificity of hTK1 is determined by the precise molecular interactions between the nucleoside and the amino acid residues lining the enzyme's active site. The crystal structure of hTK1 complexed with its substrates has revealed a deep active site pocket that accommodates the thymidine molecule.
The study of 3-(carboranylalkyl)thymidines provided a key insight: a closer proximity of the bulky substituent at the N3 position to the nucleoside scaffold resulted in better substrate characteristics. acs.org This suggests that the active site of hTK1 can tolerate bulky groups at the N3 position, and the length and flexibility of the linker are critical. The enzyme's active site appears to have space to accommodate such modifications without disrupting the essential binding interactions required for catalysis.
The ability of hTK1 to phosphorylate N3-substituted analogues while showing poor activity towards many C5-substituted and N1-substituted derivatives underscores the specific orientation required for substrate binding and catalysis. The hydrogen bonding network between the pyrimidine ring and the enzyme, as well as the positioning of the 5'-hydroxyl group for phosphate (B84403) transfer, are finely tuned. Any modification that disrupts this precise positioning will likely lead to a loss of activity. The 2,3-dihydroxypropyl group at the N3 position of deoxyuridine would present a polar, flexible chain that could potentially form new hydrogen bonds within the active site, or conversely, create steric hindrance depending on its conformation.
Interactions with DNA Replication Machinery
Once phosphorylated to its triphosphate form, this compound triphosphate (DHPdUTP), the analogue can interact with DNA polymerases and potentially be incorporated into the nascent DNA strand. This incorporation is often the key event leading to the biological effects of such compounds.
Impact on DNA Polymerase Activity and DNA Synthesis Blockage
The incorporation of a modified nucleotide into DNA can have significant consequences for the progression of the replication fork. Many nucleoside analogues, once incorporated, act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. nih.gov
While this compound possesses a standard deoxyribose sugar with a 3'-hydroxyl group, the bulky and polar substitution at the N3 position of the uracil (B121893) base can still interfere with DNA polymerase function. General information suggests that thymidine analogues can disrupt the normal function of DNA polymerases, leading to the inhibition of DNA synthesis. The presence of a large adduct in the template strand can physically block the active site of high-fidelity replicative DNA polymerases, such as DNA polymerase δ and ε. nih.gov
The N3 position of a pyrimidine base is located in the minor groove of the DNA double helix. A bulky adduct at this position would protrude into the minor groove and could clash with the DNA polymerase as it slides along the template. This steric hindrance can stall the polymerase, effectively blocking DNA synthesis. The efficiency of this blockage would depend on the specific DNA polymerase and the exact conformation of the 2,3-dihydroxypropyl group within the active site.
Lesion Bypass Mechanisms during DNA Replication
When a replicative DNA polymerase encounters a lesion that it cannot bypass, a complex process known as translesion synthesis (TLS) can be activated. TLS employs specialized, low-fidelity DNA polymerases that can replicate past damaged DNA, albeit often with a higher error rate. nih.gov
The bypass of bulky adducts is a key function of TLS polymerases. For example, Y-family DNA polymerases like polymerase η (eta) and κ (kappa) are known to bypass various DNA lesions. mdpi.comresearchgate.net The mechanism of bypass is lesion-specific. In some cases, the TLS polymerase can insert a base opposite the lesion and then extend the DNA strand. In other cases, one TLS polymerase may be responsible for insertion and another for extension. nih.gov
The fate of a this compound adduct during DNA replication would depend on its recognition and processing by TLS polymerases. The polymerase might insert a base opposite the adduct, with the identity of the inserted base determining the mutagenic potential of the lesion. For N3-substituted pyrimidines, the altered hydrogen bonding capacity of the modified base could lead to misincorporation of nucleotides. For instance, if the N3-substituent disrupts the normal Watson-Crick base pairing with adenine, another base might be preferentially inserted.
Studies on the mutagenesis of propylene (B89431) oxide-induced DNA adducts, which can include 3-hydroxypropyl adducts at pyrimidine N3 positions, indicate that these lesions are mutagenic and that this mutagenesis is dependent on SOS processing in E. coli, the prokaryotic equivalent of TLS. nih.gov This suggests that such N3-alkylated pyrimidine adducts are indeed substrates for lesion bypass polymerases and that this bypass can be error-prone.
Involvement in Deoxypyrimidine Metabolism Pathways
The metabolism of this compound is closely tied to the established routes for deoxypyrimidine nucleosides. Its structural similarity to endogenous molecules like deoxyuridine and thymidine allows it to be recognized by enzymes of the pyrimidine salvage pathway.
Salvage and Catabolism Integration
The primary route for the metabolic activation of many nucleoside analogues is the salvage pathway, which recycles nucleobases and nucleosides from DNA and RNA degradation. wikipedia.org This pathway is crucial as some tissues cannot synthesize nucleotides from scratch (de novo synthesis). wikipedia.org Key enzymes in the pyrimidine salvage pathway include thymidine kinase, which phosphorylates deoxynucleosides to their monophosphate forms. wikipedia.org
Research on structurally similar compounds provides strong evidence for the integration of this compound into this pathway. Studies on thymidine modified at the N-3 position with a 2,3-dihydroxypropyl group have shown that these analogues retain significant substrate activity for cytosolic thymidine kinase-1 (TK-1). researchgate.net The rate of phosphorylation for these related compounds was found to be between 27% and 102% of that for the natural substrate, thymidine. researchgate.net This suggests that this compound can likely enter the pyrimidine salvage pathway by serving as a substrate for phosphorylation by thymidine kinase. Once phosphorylated, it can be further converted to di- and triphosphate forms, which are the ultimate precursors for DNA synthesis. wikipedia.orgd-nb.info
The initial phosphorylation is a critical step, as it traps the nucleoside inside the cell and commits it to further metabolic processing. d-nb.info The ability of thymidine kinase to process this modified nucleoside underscores the promiscuity of this key salvage enzyme.
Enzymatic Conversions and Intermediates
The metabolic journey of this compound involves several potential enzymatic steps, beginning with its conversion to a monophosphate derivative.
The central enzymatic conversion is phosphorylation, catalyzed by thymidine kinase (TK-1). researchgate.netd-nb.info This reaction transfers a phosphate group from ATP to the 5'-hydroxyl group of the deoxyribose sugar, yielding this compound monophosphate.
Further phosphorylation events can occur, catalyzed by other cellular kinases, to produce the corresponding diphosphate (B83284) and triphosphate intermediates. wikipedia.org The triphosphate form, this compound triphosphate, is the active form that can be recognized by DNA polymerases.
Another relevant conversion is the formation of this compound itself. Studies have shown that it can be formed under physiological conditions from the precursor 3-(3-chloro-2-hydroxypropyl)-2'-deoxyuridine (3-CHP-dUrd) with a half-life of 213 hours. nih.gov This precursor is generated from the reaction of epichlorohydrin (B41342) with 2'-deoxycytidine (B1670253), which then deaminates to the deoxyuridine adduct. nih.gov
Table 1: Key Enzymatic Interactions with this compound and Related Compounds
| Enzyme | Substrate(s) | Product(s) | Pathway |
| Thymidine Kinase-1 (TK-1) | This compound + ATP | This compound monophosphate + ADP | Pyrimidine Salvage |
| Cytidine Deaminase | 3-(3-chloro-2-hydroxypropyl)-2'-deoxycytidine | 3-(3-chloro-2-hydroxypropyl)-2'-deoxyuridine | Adduct Formation |
Recognition and Processing by DNA Repair Pathways
Once the triphosphate analogue of this compound is formed, it can be mistakenly incorporated into DNA during replication by DNA polymerases. Its presence in the DNA strand constitutes a form of DNA damage, as the bulky dihydroxypropyl group at the N-3 position of the uracil base can distort the DNA helix and disrupt normal DNA functions. nih.gov
Cells have evolved sophisticated DNA repair mechanisms to identify and remove such lesions, thereby maintaining genomic integrity. nih.gov The presence of this compound in DNA is likely recognized by one or more of these pathways. Mutagenesis studies in E. coli using DNA modified to contain this adduct indicate that it is a mutagenic lesion. nih.gov
The repair of such adducts often involves the base excision repair (BER) pathway. A key enzyme in this pathway is Uracil-DNA Glycosidase (UDG), which is responsible for recognizing and removing uracil from DNA. nih.gov Given that the core structure is a uracil derivative, UDG or another DNA glycosylase may recognize the modified base and cleave the N-glycosidic bond, excising the 3-(2,3-dihydroxypropyl)uracil base. nih.gov
Following base removal, the nucleotide excision repair (NER) pathway could also be involved. In E. coli, the uvrABC endonuclease system is a key component of NER and is known to recognize a wide range of bulky DNA lesions. nih.gov This system could potentially recognize the distortion caused by the this compound adduct and initiate its removal. nih.gov The high dependency on the SOS response for mutations induced by this adduct further suggests that it represents a significant block to DNA replication that requires specialized repair processes. nih.gov
Table 2: Potential DNA Repair Enzymes and Pathways for this compound Adducts
| Repair Pathway | Key Enzyme(s) | Function |
| Base Excision Repair (BER) | Uracil-DNA Glycosidase (UDG) / Other DNA Glycosylases | Recognizes and removes the modified uracil base. |
| Nucleotide Excision Repair (NER) | UvrABC Endonuclease (in E. coli) | Recognizes bulky, helix-distorting lesions and excises a short DNA strand containing the adduct. |
Biological Consequences of 3 2,3 Dihydroxypropyl Deoxyuridine Incorporation into Nucleic Acids
DNA Adduct Formation and Integration
The integration of 3-(2,3-dihydroxypropyl)deoxyuridine into DNA is not a direct process but rather the result of a series of chemical events starting with the modification of a natural DNA base. This adduct is a stable lesion, and its formation is a significant consequence of exposure to certain epoxide compounds.
Extent and Site-Specificity of Incorporation into DNA
The formation of this compound (3-DHP-dUrd) in DNA primarily occurs through the alkylation of deoxycytidine. Epoxide compounds like glycidol (B123203) or its precursors react with the N-3 position of the cytosine base. nih.gov This initial alkylation event results in an unstable N3-alkyl-deoxycytidine adduct, which then undergoes rapid hydrolytic deamination to form the much more stable 3-DHP-dUrd adduct. nih.govnih.gov This deamination phenomenon is considered a general occurrence following the alkylation of the N-3 position of cytosine by 3-carbon epoxides. nih.gov
Studies involving the in vitro reaction of glycidol with calf thymus DNA have quantified the extent of this adduct formation. Under specific laboratory conditions (pH 7.0-7.5, 37°C for 10 hours), the amount of 3-DHP-dUrd formed was measured to be 10 nmol per milligram of DNA. nih.gov For comparison, the corresponding thymidine (B127349) adduct, 3-(2,3-dihydroxypropyl)thymidine, was formed at a lower amount of 1 nmol/mg DNA under the same conditions. nih.gov The precursor adduct, 3-(3-chloro-2-hydroxypropyl)-2'-deoxyuridine, which can be formed from epichlorohydrin (B41342) exposure, is known to convert to 3-DHP-dUrd under physiological conditions with a half-life of 213 hours. nih.gov These findings highlight that the N-3 position of pyrimidines, particularly cytosine, is a key target for such alkylating agents, leading to the stable integration of this uracil-based adduct into the DNA. nih.govgrantome.com
Impact on DNA Structure and Integrity
Once incorporated, the this compound adduct alters the local architecture of the DNA double helix and represents a significant form of DNA damage that can disrupt essential cellular processes.
Conformational Changes within the DNA Helix
The presence of an alkyl group at the N-3 position of a pyrimidine (B1678525) base, such as in this compound, introduces steric bulk and alters the hydrogen-bonding capabilities of the base, thereby distorting the DNA helix. While the precise crystal structure for a DNA duplex containing 3-DHP-dUrd is not available, studies on closely related adducts provide significant insight.
Induction of DNA Damage Phenomena
The formation of this compound is, in itself, a form of DNA damage. grantome.com Unlike some other DNA adducts that are chemically unstable and quickly lead to secondary lesions like abasic sites or strand breaks, N3-alkyl-uracil adducts are noted for their stability within the DNA strand. nih.gov Therefore, the primary damage phenomenon is the persistent presence of the adduct itself.
This stable lesion poses a challenge to the cellular machinery responsible for maintaining genome integrity. The presence of the bulky dihydroxypropyl group in the minor groove and the altered base-pairing face can physically obstruct the passage of DNA polymerases during replication, potentially leading to replication fork stalling. nih.gov While many forms of DNA damage can induce single-strand breaks or the formation of abasic sites nih.govnih.gov, the stability of the N3-DHP-dUrd adduct suggests it primarily acts as a steric block to enzymatic processes rather than through degradation of the DNA backbone. nih.govnih.gov
Mutagenic and Genotoxic Implications
The ultimate biological consequence of a persistent DNA lesion is its potential to cause mutations, which can lead to cancer. The this compound adduct is a potent mutagen, significantly miscoding during DNA replication.
Assessment of Mutagenic Bypass during DNA Replication
When a DNA polymerase encounters the this compound adduct, it is often unable to correctly read the base. Studies on similar N3-2'-deoxyuridine adducts derived from butadiene metabolites have shown them to be exceptionally mutagenic when replicated in mammalian cells, with a mutation frequency of approximately 97%. nih.govnih.gov
The replication machinery's attempt to bypass the lesion leads to specific types of errors. The most common mutations observed are C to T transitions, which account for over half of the mutagenic events, followed by C to A transversions. nih.gov A smaller fraction of C to G transversions also occurs. nih.gov This high rate of misincorporation indicates that the adduct effectively disrupts the normal template-reading function of replicative DNA polymerases.
In vitro studies have demonstrated that these types of N3-deoxyuridine adducts can completely block the progression of high-fidelity polymerases like the Klenow fragment of E. coli polymerase I. nih.gov This blockage suggests that the successful, albeit error-prone, bypass of these lesions in a cellular context likely requires the action of specialized translesion synthesis (TLS) polymerases. nih.gov In bacterial systems, the mutagenesis resulting from such adducts has been shown to be highly dependent on the SOS response, a global response to DNA damage that includes the upregulation of TLS polymerases. grantome.com The high mutagenic potential of this compound and related adducts underscores their significance as a potential contributor to the carcinogenic effects of the parent epoxide compounds. nih.gov
Data Tables
Table 1: Mutagenic Profile of N3-Deoxyuridine Adducts during Replication in Mammalian Cells Data based on findings from related butadiene-derived N3-dU adducts.
| Parameter | Value/Observation | Reference |
|---|---|---|
| Overall Mutation Yield | ~97% | nih.govnih.gov |
| Predominant Mutation Type | C → T Transition | nih.gov |
| Secondary Mutation Type | C → A Transversion | nih.gov |
| Minor Mutation Type | C → G Transversion | nih.gov |
| Effect on Replicative Polymerases (in vitro) | Significant to complete blockage | nih.gov |
| Inferred Bypass Mechanism (in vivo) | Translesion Synthesis (TLS) Polymerases | nih.gov |
Research Applications and Analogues of 3 2,3 Dihydroxypropyl Deoxyuridine
Design and Synthesis of Modified Nucleosides with the 2,3-Dihydroxypropyl Motif
The chemical modification of nucleosides is a cornerstone of medicinal chemistry and molecular biology, enabling the development of therapeutic agents and advanced research tools. The introduction of acyclic side chains, such as the 2,3-dihydroxypropyl group, onto nucleosides like deoxyuridine, creates analogues with unique chemical properties and potential for diverse applications. The synthesis of these modified nucleosides often involves the regioselective alkylation of a parent nucleoside. For instance, the synthesis of related compounds such as 2'-O-(2,3-dihydroxypropyl)arabinouridine has been achieved starting from a new modified nucleoside and its corresponding 3'-phosphoramidite. researchgate.net
A common strategy involves protecting the diol functionality, for example as a more stable acetonide (isopropylidene ketal), during the initial coupling reactions to prevent unwanted side reactions. For example, the regioselective alkylation of thiouracils can be performed with 2,3-O-isopropylidene-2,3-dihydroxypropyl chloride. nih.gov After the successful attachment of the protected sidechain to the nucleoside, a deprotection step is performed to liberate the free hydroxyl groups, yielding the final 2,3-dihydroxypropyl nucleoside. nih.gov Another approach involves preparing a 2'-O-[2-(2,3-Diacetoxypropyl)amino-2-oxoethyl]uridine 3'-phosphoramidite, which can then be used in solid-phase synthesis to generate oligonucleotides containing the 1,2-diol group. nih.gov This method highlights the versatility of the 2,3-dihydroxypropyl motif, which can be introduced via different linker chemistries to the nucleoside core.
Exploration of Structure-Activity Relationships in Enzymatic Interactions
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule dictates its biological activity. drugdesign.org When a modified nucleoside like 3-(2,3-dihydroxypropyl)deoxyuridine interacts with an enzyme, its unique structural features govern the nature and efficacy of this interaction. The 2,3-dihydroxypropyl motif introduces several key features that can significantly influence enzymatic recognition and processing.
The two hydroxyl groups on the propyl side chain are capable of forming hydrogen bonds with amino acid residues in the active site of an enzyme. drugdesign.org This can lead to enhanced binding affinity and specificity compared to the unmodified nucleoside. Furthermore, the acyclic and flexible nature of the propyl chain allows it to adopt various conformations, potentially enabling a better fit within a specific enzyme's binding pocket.
Conversely, the steric bulk and altered electronic properties of the 2,3-dihydroxypropyl group can also disrupt or inhibit enzymatic activity. For many nucleoside-modifying enzymes, such as polymerases or nucleases, the precise geometry of the sugar-phosphate backbone and the nucleobase is critical for catalysis. Introducing a modification like the 2,3-dihydroxypropyl side chain can render the nucleoside a poor substrate or even an inhibitor of these enzymes. This resistance to enzymatic degradation is a desirable property for therapeutic oligonucleotides. The antiviral activity of related nucleosides with this motif against Hepatitis B virus has been evaluated, demonstrating that such modifications can lead to moderate inhibitory activity with low cytotoxicity. nih.gov
Utility in Synthetic Nucleic Acid Research and Probes
Modified nucleosides are indispensable tools in synthetic nucleic acid research, primarily for the construction of oligonucleotides with tailored properties. The 2,3-dihydroxypropyl motif is particularly useful because the vicinal diol (1,2-diol) functionality is a versatile chemical handle. It can be readily and specifically cleaved under mild conditions using reagents like sodium periodate (B1199274) to generate a highly reactive aldehyde group. researchgate.netnih.gov
This "latent aldehyde" functionality makes nucleosides bearing the 2,3-dihydroxypropyl group valuable precursors for creating sophisticated nucleic acid probes and conjugates. nih.gov Once an oligonucleotide containing this modified residue is synthesized, it can be treated with periodate to unmask the aldehyde. This aldehyde can then undergo chemoselective ligation reactions with various molecules containing nucleophilic groups such as hydrazines, hydroxylamines, or aminothiols. nih.gov This allows for the site-specific attachment of reporter molecules like fluorescent dyes, biotin (B1667282) for affinity capture, or peptides to the oligonucleotide. researchgate.netnih.gov This methodology has been successfully applied to conjugate peptides to oligonucleotides at the 2'-position. nih.gov
This approach is central to the development of highly specific DNA and RNA probes for diagnostic and research applications. For example, modified 2'-deoxyuridine (B118206) monomers can be incorporated into oligonucleotide probes designed to detect specific mRNA sequences, such as breast cancer markers. nih.gov Upon hybridization of the probe to its target sequence, a fluorescent signal can be generated, enabling the detection and quantification of the target nucleic acid. nih.gov
Development of Oligonucleotides Containing Modified Residues
The incorporation of modified nucleosides like this compound into a growing nucleic acid chain is achieved through automated solid-phase oligonucleotide synthesis. atdbio.com The most widely used method is phosphoramidite (B1245037) chemistry, which allows for the sequential, stepwise addition of nucleotide building blocks in the 3' to 5' direction. atdbio.comresearchgate.net
To be used in this process, the modified nucleoside must first be converted into a phosphoramidite monomer. This involves protecting reactive functional groups on the nucleobase and the 2,3-dihydroxypropyl side chain (e.g., as diacetoxypropyl derivatives), attaching a dimethoxytrityl (DMT) protecting group to the 5'-hydroxyl of the sugar, and finally, reacting the 3'-hydroxyl with a phosphitylating agent to install the reactive phosphoramidite moiety. nih.govatdbio.com
This specialized phosphoramidite building block can then be used in a standard DNA or RNA synthesizer. researchgate.netthermofisher.com During the synthesis cycle, the 5'-DMT group of the growing oligonucleotide chain (which is attached to a solid support) is removed. The free 5'-hydroxyl group then attacks the phosphoramidite of the incoming modified nucleoside, which is activated by a catalyst like tetrazole, to form a phosphite (B83602) triester linkage. This new bond is then stabilized by oxidation from P(III) to the more stable P(V) phosphate (B84403) triester. This cycle of deprotection, coupling, and oxidation is repeated until the desired sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, modified nucleic acid strand.
Table of Research Findings
| Modification Type | Synthetic Approach | Key Feature | Application |
|---|---|---|---|
| 2'-O-(2,3-Dihydroxypropyl)arabinouridine | Synthesis from a modified nucleoside and its corresponding 3'-phosphoramidite. researchgate.net | Contains a 1,2-diol group that can be oxidized to an aldehyde. researchgate.net | Used for subsequent modification with molecules like hydrazinoacridine and biotin hydrazide. researchgate.net |
| 2'-O-[2-(2,3-Dihydroxypropyl)amino-2-oxoethyl]uridine | Preparation of a 3'-phosphoramidite from the diacetoxypropyl-protected nucleoside for solid-phase synthesis. nih.gov | The 1,2-diol can be converted into a 2'-aldehyde group for chemoselective ligation. nih.gov | Efficient conjugation of various molecules, including peptides, to the 2'-position of oligonucleotides. nih.gov |
| 2,4-bis[(2,3-dihydroxypropyl)thio]pyrimidines | Regioselective alkylation of thiouracils followed by deprotection. nih.gov | Acyclic nucleoside analogues with potential biological activity. nih.gov | Evaluated for antiviral activity against Hepatitis B virus, showing moderate inhibition. nih.gov |
Advanced Analytical Methodologies for Characterization and Detection
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) stands as a cornerstone for the analysis of 3-(2,3-Dihydroxypropyl)deoxyuridine, offering unparalleled sensitivity and structural information. When coupled with chromatographic separation, MS-based methods allow for the confident identification and quantification of this nucleoside adduct.
High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS) for Quantification
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of nucleoside adducts like this compound from complex biological samples. researchgate.netnih.gov This method combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The principle involves the separation of the analyte from a mixture using an HPLC column, followed by its ionization and detection by a mass spectrometer.
For quantification, the mass spectrometer is typically operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecule ([M+H]⁺) of the target compound in the first mass analyzer, subjecting it to collision-induced dissociation (CID), and then monitoring a specific fragment ion in the second mass analyzer. This process ensures high specificity, as only molecules with the correct precursor and product ion masses are detected. While a specific LC-MS/MS method for the quantification of this compound is not extensively detailed in the literature, methods for similar nucleosides like 2'-deoxyuridine (B118206) are well-established and provide a framework. nih.gov
A typical HPLC-MS/MS method for nucleoside analysis involves a reversed-phase column and a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid to facilitate protonation. nih.govfortunejournals.com The use of isotopically labeled internal standards, such as ¹³C- or ¹⁵N-labeled this compound, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.
Table 1: Representative HPLC-MS/MS Parameters for Nucleoside Analysis
| Parameter | Typical Value/Condition |
| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 or similar (e.g., Hypercarb) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |
Chemical Ionization Mass Spectrometry (CI-MS) and Accurate Mass Measurements
Chemical ionization (CI) is a soft ionization technique that results in less fragmentation compared to electron ionization, making it suitable for determining the molecular weight of thermally labile molecules like nucleosides. In the analysis of this compound, isobutane (B21531) is a commonly used reagent gas in CI-MS. nih.gov The isobutane plasma generates protonated molecules ([M+H]⁺) of the analyte with high abundance and minimal fragmentation, allowing for clear determination of the molecular weight. nih.gov
Accurate mass measurement, typically performed using high-resolution mass spectrometers such as time-of-flight (TOF) or Orbitrap instruments, is a critical step in the structural confirmation of this compound. nih.govnih.gov By measuring the mass of the protonated molecule with high precision (typically to within 5 ppm), the elemental composition can be unambiguously determined. This was a key technique in establishing the structure of this compound formed from the reaction of glycidol (B123203) with 2'-deoxycytidine (B1670253). nih.gov The experimentally determined accurate mass is compared with the theoretical mass calculated for the proposed chemical formula, and a close match provides strong evidence for the correct identification of the compound.
Chromatographic Techniques
Chromatographic methods are indispensable for the separation and purification of this compound from reaction mixtures and biological samples prior to its detection and quantification.
High-Performance Liquid Chromatography with UV Detection
High-performance liquid chromatography with ultraviolet (UV) detection is a widely used technique for the analysis of nucleosides, including derivatives of deoxyuridine. nih.govumich.edu Since the pyrimidine (B1678525) ring of this compound contains a chromophore, it absorbs UV light at a characteristic wavelength. The structure was established from UV spectra. nih.gov This property allows for its detection and quantification following separation by HPLC.
The method typically employs a reversed-phase column and an isocratic or gradient mobile phase. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, which for uridine (B1682114) derivatives is typically around 260-270 nm. While not as sensitive or selective as mass spectrometry, HPLC-UV is a robust and cost-effective method for analyzing relatively pure samples or for initial purification steps. The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For enhanced sensitivity and selectivity, high-performance liquid chromatography with fluorescence detection (HPLC-FLD) can be employed. While this compound itself is not naturally fluorescent, derivatization with a fluorescent tag can enable its detection by HPLC-FLD. tandfonline.comnih.gov This approach is particularly useful for detecting trace amounts of the compound in complex matrices.
Alternatively, some nucleosides and their metabolites exhibit native fluorescence, which can be exploited for direct detection. nih.gov For instance, a sensitive HPLC method with fluorescence detection has been developed for the determination of purine (B94841) nucleosides. nih.gov Although not directly applied to this compound, this demonstrates the potential of HPLC-FLD for the analysis of nucleosides. The method offers the advantage of low background interference, leading to high sensitivity. nih.govnih.gov
Table 2: Comparison of Chromatographic Detection Methods
| Feature | HPLC-UV | HPLC-FLD | HPLC-MS/MS |
| Principle | UV Absorbance | Fluorescence Emission | Mass-to-charge ratio |
| Selectivity | Moderate | High (especially with derivatization) | Very High |
| Sensitivity | Moderate | High to Very High | Very High |
| Structural Info | Limited (Retention Time) | Limited (Retention Time) | Extensive (Mass & Fragments) |
| Derivatization | Not required | Often required | Not required |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for the definitive structural elucidation of novel compounds like this compound. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.
While specific spectroscopic data for this compound is not extensively published, the characterization of closely related N3-substituted pyrimidine nucleosides provides a strong basis for the expected spectral features. researchgate.net The synthesis and characterization of N-2,3-dihydroxypropyl phosphoramidate (B1195095) prodrugs of thymidine (B127349) also involved detailed spectroscopic analysis. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be the primary tool for elucidating the detailed structure. ¹H NMR would reveal the number and types of protons and their connectivity through spin-spin coupling, confirming the presence of the deoxyribose sugar, the uracil (B121893) base, and the 2,3-dihydroxypropyl group. ¹³C NMR would provide information on the carbon skeleton of the molecule.
Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) groups of the dihydroxypropyl moiety and the sugar, the carbonyl (C=O) groups of the uracil ring, and the N-H bonds.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to confirm the presence of the pyrimidine chromophore and can be sensitive to substitutions on the ring system. nih.gov
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy is a fundamental tool for identifying and quantifying this compound. The structure of this compound, particularly the pyrimidine ring, gives rise to characteristic UV absorption. The formation of this compound can be monitored using UV spectral data, as it is a key product resulting from the reaction of the 3-carbon epoxide glycidol with deoxycytidine, which subsequently undergoes hydrolytic deamination to the deoxyuridine adduct. nih.gov This transformation from a cytosine to a uracil derivative involves distinct changes in the UV spectrum, allowing for the reaction to be followed.
Alkylation at the N-3 position of the pyrimidine ring, as seen in this compound, influences the electronic transitions within the molecule. While specific absorption maxima (λmax) for this compound are not extensively documented in readily available literature, analysis of related N-3 substituted uracil derivatives shows characteristic absorption patterns that are pH-dependent. For instance, the formation of anions in alkaline solutions can lead to significant hyperchromism, or an increase in UV absorption intensity. oup.com This property is crucial for the UV identification of the substitution position on the pyrimidine ring. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the deoxyuridine base and the 2,3-dihydroxypropyl side chain, as well as their connectivity at the N-3 position.
While a specific, complete NMR dataset for this compound is not consolidated in a single report, data from closely related analogues provide a strong basis for its characterization. For example, analysis of 1-(2,3-O-acetyl-2,3-dihydroxypropyl)uracil derivatives and 2,3-dihydroxypropyl benzoate (B1203000) provides expected chemical shifts for the dihydroxypropyl moiety. rsc.orgmali-it.eu Similarly, proton NMR data for l-(l,3-dihydroxypropyl-2)uracil offers insight into the signals expected from the pyrimidine ring and the attached side chain. oup.com
The following table summarizes the anticipated NMR signals for this compound based on data from analogous structures.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Pyrimidine H-6 | ~7.6 | Doublet, coupled to H-5 |
| Pyrimidine H-5 | ~5.7 | Doublet, coupled to H-6 | |
| Deoxyribose H-1' | ~6.2 | Triplet | |
| Dihydroxypropyl group (CH, CH₂) | 3.5 - 4.2 | Complex multiplet pattern | |
| ¹³C | Pyrimidine C-4 (C=O) | ~163 | Carbonyl carbon |
| Pyrimidine C-2 (C=O) | ~151 | Carbonyl carbon | |
| Pyrimidine C-6 | ~141 | ||
| Dihydroxypropyl group (CH, CH₂) | 60 - 75 | Signals corresponding to the hydroxyl-bearing carbons |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrations of specific chemical bonds within the molecule. vscht.cz
The key functional groups in this compound are the hydroxyl (-OH) groups of the dihydroxypropyl chain, the carbonyl (C=O) groups of the uracil ring, the N-H bond of the imide, and the C-O bonds of the deoxyribose sugar and propyl side chain. The presence of these groups gives rise to a characteristic IR spectrum. libretexts.orguni-muenster.de For instance, IR data from related amide-containing nucleoside analogues show characteristic absorptions for N-H stretching and C=O stretching. mali-it.eu
The expected characteristic IR absorption bands for this compound are outlined in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 3400 - 3200 | O-H Stretch | Hydroxyl groups | Broad, Strong |
| 3200 - 3100 | N-H Stretch | Imide | Medium |
| 3000 - 2850 | C-H Stretch | Aliphatic CH, CH₂ | Medium |
| 1740 - 1650 | C=O Stretch | Uracil carbonyls | Strong |
| 1450 - 1375 | O-H Bend | Hydroxyl groups | Medium |
| 1250 - 1050 | C-O Stretch | Alcohols, ether linkage | Strong |
DNA Labeling and Synthesis Detection Assays (e.g., Comparison to EdU/BrdU Incorporation)
Detecting DNA synthesis is crucial for studying cell proliferation, and this is commonly achieved by introducing labeled nucleoside analogues into newly synthesized DNA. pnas.org The most established methods utilize 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). nih.gov
BrdU is a thymidine analogue that is incorporated into DNA during the S-phase of the cell cycle. Its detection requires harsh denaturation of the DNA to expose the BrdU epitope for binding by a specific antibody. nih.govthermofisher.com EdU, another thymidine analogue, contains a terminal alkyne group. thermofisher.com This allows for its detection via a copper-catalyzed "click" reaction with a fluorescently labeled azide (B81097), a method that is rapid and does not require DNA denaturation, thus preserving cell and tissue architecture. nih.govthermofisher.com
The compound this compound is not a substrate for DNA polymerases and is therefore not used for labeling nascent DNA in the same manner as EdU or BrdU. Instead, it is known as a DNA adduct, a form of DNA damage resulting from exposure to agents like glycidol. nih.gov However, its precursor in the natural DNA synthesis pathway, deoxyuridine monophosphate (dUMP), is central to the process. ontosight.ai dUMP is the direct substrate for thymidylate synthase, the enzyme that catalyzes its conversion to deoxythymidine monophosphate (dTMP), which is then incorporated into DNA. nih.govdroracle.ai Assays that monitor the levels of dUMP or the activity of thymidylate synthase can serve as indirect measures of DNA synthesis. nih.gov
A theoretical detection strategy for a modified nucleoside like this compound, were it to be incorporated into DNA, could exploit the vicinal diols (-CH(OH)-CH(OH)-) on its propyl side chain. These diols can be chemically modified, for example, through oxidation with sodium meta-periodate to generate reactive aldehyde groups. thermofisher.comresearchgate.net These aldehydes could then be tagged with a fluorescent probe, offering a detection mechanism distinct from the antibody-based system for BrdU or the click chemistry of EdU.
The following table provides a comparison of these DNA synthesis detection analogues.
| Feature | EdU (5-ethynyl-2'-deoxyuridine) | BrdU (5-bromo-2'-deoxyuridine) | This compound (Hypothetical Label) |
|---|---|---|---|
| Mechanism of Use | Incorporation into nascent DNA | Incorporation into nascent DNA | DNA adduct; not used for synthesis labeling. Hypothetical detection of incorporated related uridine analogues. |
| Detection Chemistry | Copper-catalyzed click reaction with fluorescent azide thermofisher.com | Immunodetection with specific anti-BrdU antibody nih.gov | Periodate (B1199274) oxidation of vicinal diols to aldehydes, followed by reaction with a labeled probe thermofisher.comresearchgate.net |
| Requires DNA Denaturation? | No thermofisher.com | Yes (e.g., HCl, heat) thermofisher.com | No (chemical modification) |
| Key Chemical Handle | Alkyne group nih.gov | Bromine atom | Vicinal diol group |
| Primary Application | Cell proliferation assays, nascent DNA imaging nih.gov | Cell proliferation assays nih.gov | Biomarker for DNA damage nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 3-(2,3-Dihydroxypropyl)deoxyuridine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or enzymatic coupling to introduce the 2,3-dihydroxypropyl group to the deoxyuridine scaffold. Purification requires reverse-phase HPLC with UV detection (e.g., at 254 nm) to resolve diastereomers, as seen in structurally similar iodinated contrast agents . Mass spectrometry (MS) and high-resolution NMR (e.g., H, C, and F if applicable) confirm purity and stereochemistry.
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated degradation studies using buffers (pH 1–13) at 25–60°C, monitoring decomposition via HPLC-UV. For hygroscopic or light-sensitive derivatives, use inert atmospheres (e.g., argon) and amber vials. Stability data should align with protocols for analogous nucleosides, where dihydroxypropyl groups may introduce hydrolytic susceptibility at acidic/basic extremes .
Q. What analytical techniques are critical for distinguishing stereoisomers of this compound?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) or capillary electrophoresis with cyclodextrin additives resolves enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography (if crystals are obtainable) confirm spatial arrangements, as applied to diastereomeric iodinated benzamides .
Advanced Research Questions
Q. How can researchers assess the biological activity of this compound in cellular models?
- Methodological Answer : Use cytotoxicity assays (e.g., MTT or ATP-based viability tests) across cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare with structurally related nucleosides like 3-acetyl-2′-deoxyuridine, which show cytotoxicity via thymidylate synthase inhibition . For antiviral activity, employ plaque reduction assays in herpes simplex virus (HSV) models, referencing analogs like (E)-5-(2-bromovinyl)-2’-deoxyuridine .
Q. What experimental strategies are used to study the pharmacokinetics of this compound in vivo?
- Methodological Answer : Radiolabel the compound with C or H for bioavailability studies in rodent models. Quantify plasma/tissue concentrations via liquid scintillation counting or LC-MS/MS. Assess metabolic stability using liver microsomes, noting that dihydroxypropyl groups may enhance solubility but reduce membrane permeability compared to lipophilic analogs .
Q. How can contradictory data on the compound’s enzyme inhibition profile be resolved?
- Methodological Answer : Perform kinetic assays (e.g., fluorescence polarization or surface plasmon resonance) to measure binding affinities for target enzymes (e.g., thymidine kinase). Compare with structurally similar MEK inhibitors like pimertib, where dihydroxypropyl groups influence ATP-binding pocket interactions . Use molecular docking simulations to predict steric/electronic effects of substituents.
Q. What precautions are necessary for handling this compound in laboratory settings?
- Methodological Answer : Avoid aerosol formation and use fume hoods with HEPA filtration. Decontaminate spills with ethanol or diatomaceous earth, followed by disposal as hazardous waste . For hygroscopic derivatives, store under argon at –20°C, as recommended for labile nucleosides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
